Cas no 626216-63-5 (N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine)

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine is a tertiary amine derivative featuring a furan ring and a dimethylamino-propyl chain. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity as a ligand or intermediate. The furan moiety provides potential for further functionalization, while the tertiary amine group enhances solubility and coordination properties. Its structural features make it suitable for applications in catalysis, metal complexation, and the development of bioactive molecules. The compound’s well-defined molecular architecture ensures consistent performance in synthetic pathways, offering researchers a reliable building block for specialized chemical transformations.
N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine structure
626216-63-5 structure
Product Name:N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine
CAS No:626216-63-5
MF:C10H18N2O
MW:182.262722492218
CID:3079357
PubChem ID:3154234
Update Time:2025-05-19

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine
    • NCGC00330250-01
    • HMS1704I06
    • SCHEMBL19991416
    • SB61411
    • AB01186763-03
    • AKOS000244180
    • N-(furan-2-ylmethyl)-N',N'-dimethylpropane-1,3-diamine
    • [3-(dimethylamino)propyl](furan-2-ylmethyl)amine
    • N1-(Furan-2-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine
    • Z90512480
    • 626216-63-5
    • CS-0300330
    • MDL: MFCD03856657
    • Inchi: 1S/C10H18N2O/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3
    • InChI Key: KOVNXYDPPORAOF-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CNCCCN(C)C

Computed Properties

  • Exact Mass: 182.141913202Da
  • Monoisotopic Mass: 182.141913202Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 28.4Ų

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine Pricemore >>

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N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine Related Literature

Additional information on N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine: A Comprehensive Overview

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine (CAS No. 626216-63-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in the development of novel therapeutic agents and as a building block in synthetic chemistry.

The molecular structure of N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine consists of a furan ring attached to a methyl group, which is further linked to a propane-1,3-diamine backbone. The presence of the furan ring and the dimethylamino groups imparts specific chemical properties that make this compound particularly interesting for various applications. The furan ring is known for its aromaticity and reactivity, while the diamine functionality provides multiple sites for further chemical modifications.

Recent studies have explored the biological activities of N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine and its derivatives could be valuable leads for the development of new therapeutic agents targeting these conditions.

In addition to its potential as an enzyme inhibitor, N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine has also been investigated for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, including cardiovascular diseases and autoimmune disorders. Research conducted at a leading pharmaceutical institute demonstrated that this compound effectively reduced inflammatory markers in both in vitro and in vivo models. These findings highlight the compound's potential as an anti-inflammatory agent and warrant further investigation into its mechanisms of action.

The synthetic versatility of N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine is another factor contributing to its significance in medicinal chemistry. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties. This flexibility is crucial for optimizing the pharmacological profiles of potential drug candidates. For example, modifications at the furan ring or the diamine backbone can significantly influence the compound's solubility, stability, and bioavailability.

Furthermore, the safety profile of N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine has been evaluated in preclinical studies. Toxicity assessments conducted on animal models have shown that this compound exhibits low toxicity at therapeutic concentrations. This favorable safety profile is an essential consideration for advancing compounds into clinical trials and eventual therapeutic use.

In conclusion, N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine (CAS No. 626216-63-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, solidifying its position as an important molecule in the field.

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